(3-Methoxyphenyl)methyl propanoate, also known as methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, is an organic compound with the molecular formula and a molecular weight of 210.23 g/mol. This compound features a propanoate group esterified to a phenolic structure that includes methoxy and hydroxy substituents. Its clear liquid form typically ranges in color from very pale yellow to pale yellow and has no distinct odor. The compound is classified under various safety categories, indicating potential hazards such as harmful effects if ingested or if it comes into contact with skin or eyes .
(3-Methoxyphenyl)methyl propanoate exhibits notable biological activities:
The primary method for synthesizing (3-Methoxyphenyl)methyl propanoate involves esterification:
Alternative methods may include variations in reactants and catalysts, but the fundamental process remains similar.
(3-Methoxyphenyl)methyl propanoate finds applications in various fields:
Research into the interactions of (3-Methoxyphenyl)methyl propanoate focuses on its biological effects:
Several compounds share structural similarities with (3-Methoxyphenyl)methyl propanoate, each exhibiting unique properties:
Compound Name | Similarity | Notable Features |
---|---|---|
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate | 1.00 | Different positioning of hydroxy and methoxy groups |
Ethyl 3-(3,4-dimethoxyphenyl)propionate | 0.96 | Contains two methoxy groups on the aromatic ring |
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | 0.96 | Similar structure but different alkyl group |
Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate | 0.94 | Features three methoxy groups |
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate | 0.94 | Contains multiple substitutions affecting reactivity |
Uniqueness: (3-Methoxyphenyl)methyl propanoate is distinguished by its specific arrangement of functional groups that confer unique biological activities and chemical reactivity not found in the other listed compounds .
This detailed overview highlights the significance of (3-Methoxyphenyl)methyl propanoate within organic chemistry and its potential implications across various scientific fields.